3-Iodo-6,7-dimethoxy-1H-quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-6,7-dimethoxy-1H-quinolin-4-one is a quinoline derivative known for its unique chemical properties and potential applications in various fields such as medicinal chemistry and organic synthesis. Quinoline derivatives are often studied for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-6,7-dimethoxy-1H-quinolin-4-one typically involves the iodination of 6,7-dimethoxyquinolin-4(1H)-one. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be essential to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-6,7-dimethoxy-1H-quinolin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an aminoquinoline derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Iodo-6,7-dimethoxy-1H-quinolin-4-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, they might inhibit enzyme activity or bind to receptors to modulate cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6,7-dimethoxyquinolin-4(1H)-one: Lacks the iodine substituent but shares the core structure.
3-chloro-6,7-dimethoxyquinolin-4(1H)-one: Similar structure with a chlorine atom instead of iodine.
3-bromo-6,7-dimethoxyquinolin-4(1H)-one: Similar structure with a bromine atom instead of iodine.
Uniqueness
3-Iodo-6,7-dimethoxy-1H-quinolin-4-one is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine substituent can enhance the compound’s ability to participate in certain chemical reactions, such as coupling reactions, and might also affect its interaction with biological targets.
Properties
Molecular Formula |
C11H10INO3 |
---|---|
Molecular Weight |
331.11 g/mol |
IUPAC Name |
3-iodo-6,7-dimethoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10INO3/c1-15-9-3-6-8(4-10(9)16-2)13-5-7(12)11(6)14/h3-5H,1-2H3,(H,13,14) |
InChI Key |
KXRBOVWMHVRPKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2)I)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.